molecular formula C13H19NO5S B589088 2-Hydroxy Probenecid-d6 CAS No. 1330180-97-6

2-Hydroxy Probenecid-d6

Cat. No.: B589088
CAS No.: 1330180-97-6
M. Wt: 307.394
InChI Key: LSENJUHYDIWQAU-CRLDSOMESA-N
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Description

2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .

Preparation Methods

The preparation of 2-Hydroxy Probenecid-d6 involves synthetic routes that include the incorporation of deuterium atoms into the molecular structure. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis may involve the reaction of deuterated propylamine with 4-sulfamoylbenzoic acid under controlled conditions to yield the deuterated compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy Probenecid-d6 has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over non-deuterated compounds:

    Longer half-life: Deuterated compounds often have longer half-lives compared to their non-deuterated counterparts.

    Improved bioavailability: The presence of deuterium can enhance the bioavailability of the compound.

    Reduced toxicity: Deuterated compounds may exhibit reduced toxicity.

Similar compounds include:

Properties

CAS No.

1330180-97-6

Molecular Formula

C13H19NO5S

Molecular Weight

307.394

IUPAC Name

4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid

InChI

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D

InChI Key

LSENJUHYDIWQAU-CRLDSOMESA-N

SMILES

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Synonyms

p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6;  dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6;  4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; 

Origin of Product

United States

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